molecular formula C9H13N3O3 B14359712 N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide CAS No. 92178-79-5

N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide

Cat. No.: B14359712
CAS No.: 92178-79-5
M. Wt: 211.22 g/mol
InChI Key: ZTOFRGFPUITMAJ-UHFFFAOYSA-N
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Description

N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound’s structure also includes a formamide group, which is a functional group consisting of a formyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide typically involves the reaction of an appropriate oxazole derivative with a formamide derivative under controlled conditions. One common method involves the use of N-methylformamide and an oxazole derivative in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds. The process typically requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can enhance the compound’s binding affinity to its targets. The formamide group can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-Methylformamide: A simpler amide with a formamide group.

    Oxazole: A basic structure that forms part of the compound.

    N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}acetamide: A similar compound with an acetamide group instead of a formamide group.

Uniqueness

N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

92178-79-5

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N-methyl-N-[(3-propan-2-yl-1,2-oxazol-5-yl)carbamoyl]formamide

InChI

InChI=1S/C9H13N3O3/c1-6(2)7-4-8(15-11-7)10-9(14)12(3)5-13/h4-6H,1-3H3,(H,10,14)

InChI Key

ZTOFRGFPUITMAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)NC(=O)N(C)C=O

Origin of Product

United States

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